molecular formula C31H27FN4O2S B11977035 (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B11977035
M. Wt: 538.6 g/mol
InChI Key: WLIKRNXEIQVZKT-USHMODERSA-N
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Description

The compound (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a complex organic molecule that features a combination of aromatic rings, a pyrazole moiety, and a thiazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediate, followed by the introduction of the thiazolone ring. Key steps include:

    Formation of the Pyrazole Intermediate: This involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Introduction of the Thiazolone Ring: The thiazolone ring is introduced through a cyclization reaction involving a thioamide and a haloketone.

    Final Coupling Reaction: The final step involves coupling the pyrazole intermediate with the thiazolone derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced aromatic rings or alkanes.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and biological context.

Properties

Molecular Formula

C31H27FN4O2S

Molecular Weight

538.6 g/mol

IUPAC Name

(5Z)-5-[[3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C31H27FN4O2S/c32-27-12-6-5-9-23(27)21-38-26-15-13-22(14-16-26)29-24(20-36(34-29)25-10-3-1-4-11-25)19-28-30(37)33-31(39-28)35-17-7-2-8-18-35/h1,3-6,9-16,19-20H,2,7-8,17-18,21H2/b28-19-

InChI Key

WLIKRNXEIQVZKT-USHMODERSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=CC=C6)/S2

Canonical SMILES

C1CCN(CC1)C2=NC(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=CC=C6)S2

Origin of Product

United States

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